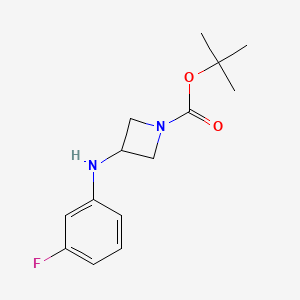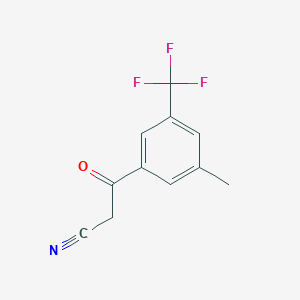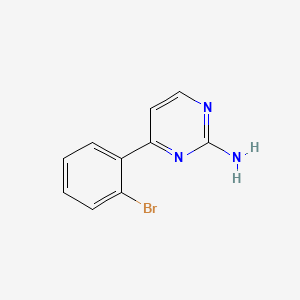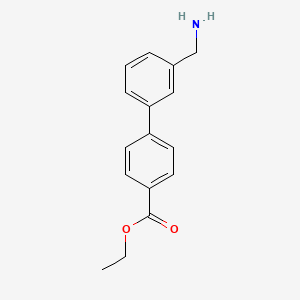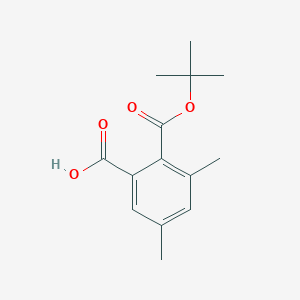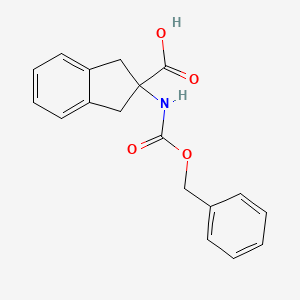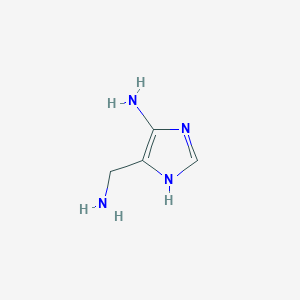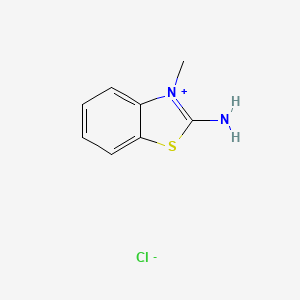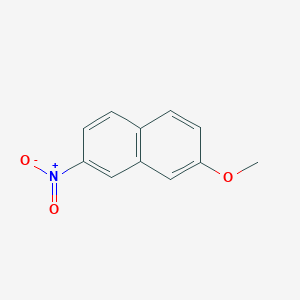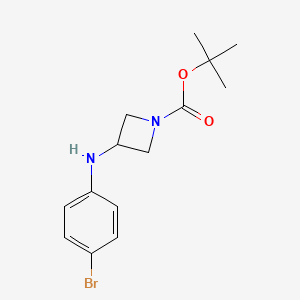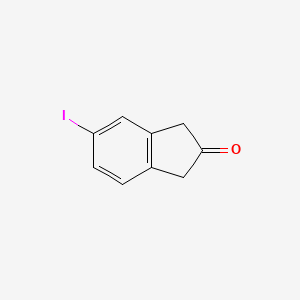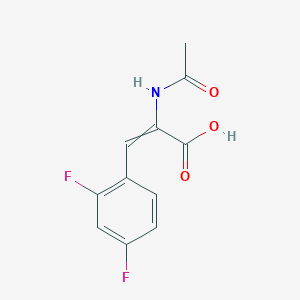
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. These compounds are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The presence of hydroxy and methylanilino groups in the structure suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: of naphthalene to introduce nitro groups.
Reduction: of nitro groups to form amino groups.
Sulfonation: to introduce the sulfonic acid group.
Coupling reactions: with 4-hydroxyaniline and 4-methylaniline to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Various sulfonated derivatives.
Scientific Research Applications
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid may have applications in:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: Potential use in biochemical assays and staining techniques.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, affecting biochemical pathways. In industrial applications, its reactivity could be harnessed for catalysis or as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler analog without the anilino groups.
4-Hydroxyaniline: A precursor with a single hydroxy group.
4-Methylaniline: A precursor with a single methyl group.
Uniqueness
The combination of hydroxyanilino and methylanilino groups in 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid provides unique reactivity and functional properties, making it distinct from simpler analogs.
Properties
CAS No. |
6362-22-7 |
|---|---|
Molecular Formula |
C23H20N2O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(4-hydroxyanilino)-8-(4-methylanilino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C23H20N2O4S/c1-15-5-7-16(8-6-15)25-21-14-13-20(24-17-9-11-18(26)12-10-17)19-3-2-4-22(23(19)21)30(27,28)29/h2-14,24-26H,1H3,(H,27,28,29) |
InChI Key |
DBSKYAGKPTWFRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


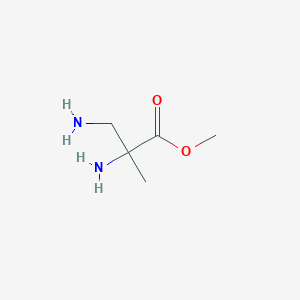
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)
